![molecular formula C9H8BrNOS B12882622 2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with bromomethyl and methylthio substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable aldehyde, followed by bromination and methylthiolation . The reaction conditions often require the use of catalysts such as samarium triflate under mild conditions in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of reusable acid catalysts and environmentally friendly solvents is often preferred to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromomethylbenzoxazole
- 2-Methylthiobenzoxazole
- 2-Bromomethyl-1,3-benzoxazole
Uniqueness
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole is unique due to the presence of both bromomethyl and methylthio substituents, which provide distinct reactivity patterns compared to similar compounds. This dual functionality allows for a wider range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C9H8BrNOS |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
2-(bromomethyl)-6-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNOS/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 |
Clave InChI |
YBBOZCKFEBCQBK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)N=C(O2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
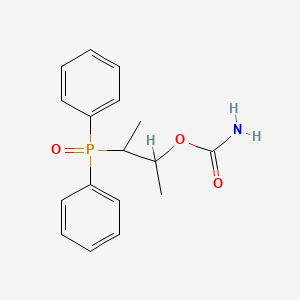
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
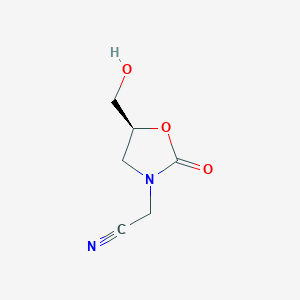
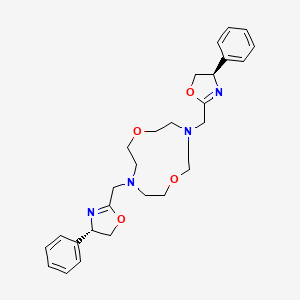
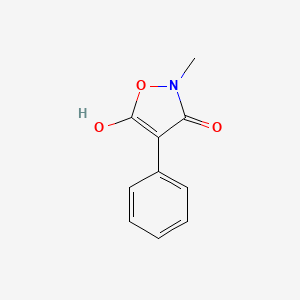

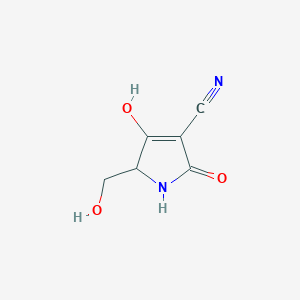
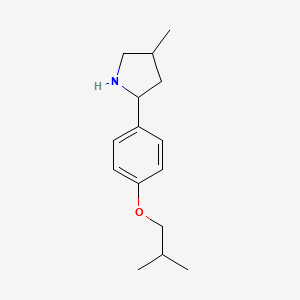
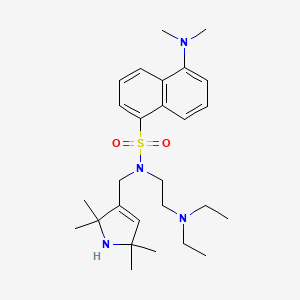
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
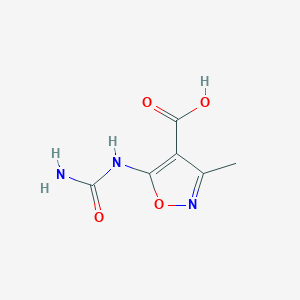
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
